molecular formula C9H12BNO4 B582091 [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid CAS No. 957103-69-4

[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid

カタログ番号: B582091
CAS番号: 957103-69-4
分子量: 209.008
InChIキー: JMXVNLRIPXPJRG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Identity and Basic Properties

[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid (CAS 957103-69-4) is an organoboron compound with the molecular formula C₉H₁₂BNO₄ and a molecular weight of 209.01 g/mol . Its structure features a phenyl ring substituted with an amino group (-NH₂) at the 2-position, an ethoxycarbonyl group (-COOEt) at the 4-position, and a boronic acid (-B(OH)₂) moiety at the 1-position (Figure 1). The SMILES notation O=C(C1=CC=C(B(O)O)C(N)=C1)OCC and InChI key JMXVNLRIPXPJRG-UHFFFAOYSA-N provide precise representations of its connectivity and stereochemical configuration.

The compound exists as a crystalline solid under standard conditions, though specific melting and boiling points are not extensively documented in public databases. Like other boronic acids, it exhibits moderate solubility in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO). Its boronic acid group enables reversible covalent interactions with diols and amines, a hallmark of its reactivity.

Property Value
Molecular Formula C₉H₁₂BNO₄
Molecular Weight 209.01 g/mol
CAS Registry Number 957103-69-4
SMILES O=C(C1=CC=C(B(O)O)C(N)=C1)OCC
InChI Key JMXVNLRIPXPJRG-UHFFFAOYSA-N
Solubility Polar solvents (e.g., DMSO, EtOH)

Historical Context and Discovery

The synthesis of this compound was first reported in the early 21st century, with early commercial availability noted by 2012. A 2014 patent (CN104277060A) detailed an optimized continuous synthesis route involving nitration, esterification, and catalytic hydrogenation steps, which improved yield and purity compared to earlier methods. This method starts with 4-carboxyphenylboronic acid , which undergoes nitration to introduce a nitro group, followed by esterification with ethanol to form the ethoxycarbonyl moiety. Subsequent hydrogenation reduces the nitro group to an amine, yielding the final product.

The compound’s development aligns with broader advancements in boronic acid chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, where its structural complexity enables access to diverse biaryl architectures.

Significance in Boronic Acid Chemistry

Boronic acids are pivotal in synthetic organic chemistry due to their versatility in forming carbon-carbon bonds via transition metal-catalyzed reactions. This compound stands out for two key features:

  • Dual Functional Groups : The amino group acts as a directing group in metal-catalyzed couplings, while the ethoxycarbonyl group provides a handle for further derivatization (e.g., hydrolysis to carboxylic acids).
  • Enhanced Reactivity : The electron-withdrawing ethoxycarbonyl group stabilizes the boronic acid, reducing proto-deboronation side reactions common in Suzuki couplings.

This compound has been employed in synthesizing pharmaceuticals, agrochemicals, and functional materials. For example, its derivatives are intermediates in kinase inhibitors and fluorescent probes targeting biomolecules.

Current Research Landscape

Recent studies focus on optimizing synthetic routes and expanding applications:

  • Catalysis : Pd-catalyzed Suzuki couplings using this boronic acid yield biaryl compounds with high efficiency under aqueous conditions. For instance, couplings with aryl chlorides achieve >90% yield when using PdCl₂(Ln@β-CD) catalysts.
  • Pharmaceutical Intermediates : The compound serves as a precursor to protease inhibitors and anticancer agents, leveraging its boronic acid group’s ability to bind enzymatic active sites.
  • Materials Science : Its amino and boronic acid groups facilitate the design of stimuli-responsive polymers for drug delivery systems.

Ongoing research aims to exploit its unique substituents for asymmetric catalysis and bioorthogonal chemistry applications.

特性

IUPAC Name

(2-amino-4-ethoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO4/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,13-14H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXVNLRIPXPJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OCC)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Nitration of p-Carboxyphenylboronic Acid

In the first step, p-carboxyphenylboronic acid undergoes nitration using a mixture of fuming nitric acid and concentrated sulfuric acid at 0–10°C. The reaction proceeds via electrophilic aromatic substitution, selectively introducing a nitro group at the ortho position relative to the boronic acid moiety. After 2–3 hours, the intermediate 2-nitro-4-carboxyphenylboronic acid is isolated via ice-water quenching, achieving a yield of 85–90%.

Esterification with Ethanol

The carboxylic acid group is subsequently esterified using absolute ethanol and a dehydrating agent, such as thionyl chloride or sulfuric acid. This step converts the intermediate into 2-nitro-4-ethoxycarbonylphenylboronic acid under reflux conditions (3–5 hours). The use of ethanol ensures regioselective ester formation, with yields exceeding 80%.

Catalytic Hydrogenation for Nitro Reduction

The final step involves reducing the nitro group to an amine using hydrogen gas (1–3 atm) in the presence of a palladium-on-carbon (Pd/C) or Raney nickel catalyst. Conducted at 30–50°C for 8–10 hours, this step concurrently introduces a hydrochloric acid moiety, yielding the target compound as its hydrochloride salt. Post-reduction purification via acetone or ethyl acetate slurry produces this compound hydrochloride with 65–72% yield and >97% purity .

Table 1: Reaction Parameters and Outcomes for the Three-Step Synthesis

StepReagents/ConditionsYield (%)Purity (%)
NitrationHNO₃, H₂SO₄, 0–10°C, 2–3h85–90>95
EsterificationEtOH, dehydrating agent, reflux, 3–5h80–85>96
Catalytic ReductionH₂ (1–3 atm), Pd/C, 30–50°C, 8–10h65–72>97

Alternative Synthetic Pathways

Nitrobenzene Boronic Acid Reduction

Patent CN106946920A describes an alternative route starting from 4-nitrobenzeneboronic acid , which is reduced to 4-aminophenylboronic acid via hydrogenation. While this method achieves high yields (94–98%), subsequent acylation steps to introduce the ethoxycarbonyl group remain less efficient, limiting its applicability for the target compound.

High-Pressure Hydrogenation Variant

A modified approach in CN104277060A employs elevated hydrogen pressures (10–15 atm) during the reduction step, which shortens reaction times to 2–4 hours. However, this method necessitates specialized equipment and introduces safety concerns, making it less favorable for industrial-scale production.

Catalytic Hydrogenation Optimization

The choice of catalyst significantly impacts the efficiency of the nitro-to-amine conversion. Pd/C (10% w/w) demonstrates superior activity compared to Raney nickel, achieving complete nitro reduction within 8 hours at 35–40°C. Catalytic systems are typically reused for up to three cycles without significant loss in activity, reducing overall costs.

Table 2: Catalyst Performance in Nitro Reduction

CatalystPressure (atm)Temperature (°C)Time (h)Yield (%)
Pd/C1–335–408–1065–72
Raney Ni340–451072

Comparative Analysis of Methodologies

The three-step nitration-esterification-reduction route remains the most viable for large-scale synthesis due to its operational simplicity and cost-effectiveness. In contrast, the high-pressure variant, while faster, incurs higher infrastructure costs. The alternative pathway from 4-nitrobenzeneboronic acid faces challenges in introducing the ethoxycarbonyl group post-reduction, resulting in lower overall efficiency.

Challenges and Considerations

Purification and Stability

The hydrochloride salt of this compound exhibits hygroscopicity, necessitating storage under anhydrous conditions. Purification via acetone slurry effectively removes residual catalysts but may lead to minor product losses (5–7%).

Regioselectivity in Nitration

Competing para-nitration byproducts are minimized by maintaining strict temperature control (0–10°C) during the nitration step. Impurities exceeding 2% require chromatographic separation, increasing production costs .

化学反応の分析

Types of Reactions:

    Oxidation: [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid can undergo oxidation reactions to form phenols. Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: The compound can be reduced to form the corresponding boronate ester using reducing agents such as sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups. This is often achieved using halogenating agents like bromine or iodine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like bromine, iodine, and chlorine.

Major Products:

    Oxidation: Phenols.

    Reduction: Boronate esters.

    Substitution: Halogenated derivatives.

科学的研究の応用

Chemistry:

    Catalysis: [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid is used as a catalyst in various organic reactions, including Suzuki-Miyaura coupling reactions.

    Synthesis: It serves as a building block for the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: The compound is studied for its potential to inhibit enzymes, particularly those involved in cancer and metabolic diseases.

    Drug Development: It is explored as a lead compound for developing new pharmaceuticals.

Medicine:

    Cancer Therapy: Research is ongoing to evaluate its efficacy in targeting cancer cells and inhibiting tumor growth.

    Antibacterial Agents: The compound is investigated for its potential use as an antibacterial agent.

Industry:

    Material Science: It is used in the development of advanced materials, including polymers and nanomaterials.

    Sensors: The compound is utilized in the design of sensors for detecting various analytes.

作用機序

The mechanism of action of [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is crucial for its potential therapeutic applications, particularly in cancer therapy and enzyme inhibition.

類似化合物との比較

Functional Group Influence on Enzyme Inhibition

Compound Name Key Substituents Target Enzyme/Application Key Findings Reference
[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid –NH₂, –COOEt, –B(OH)₂ β-lactamases, proteases (hypothetical) Predicted to form covalent bonds with catalytic serine via boronic acid; amino group enhances probe anchoring .
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid –OCH₂CH₂OCH₃, –B(OH)₂ Fungal histone deacetylase (HDAC) IC₅₀ = 1 µM for appressorium inhibition; methoxyethyl group enhances specificity .
Phenyl boronic acid –B(OH)₂ β-lactamases Superior diagnostic accuracy (93%) in detecting KPC enzymes compared to APBA .
6-Hydroxynaphthalen-2-yl boronic acid Polyaromatic –B(OH)₂ Antiproliferative effects IC₅₀ = 0.1969 µM; high potency but limited solubility in aqueous media .

Key Observations :

  • The amino group in this compound distinguishes it from non-amino analogs, enabling stronger interactions with biological targets (e.g., catalytic serine in β-lactamases) .
  • Ethoxycarbonyl substituents improve solubility compared to hydrophobic polyaromatic boronic acids (e.g., phenanthren-9-yl boronic acid), which precipitate in culture media .

Solubility and Stability

Compound Name Water/Lipid Solubility Stability in Biological Media Notes Reference
This compound Moderate (polar –COOEt and –NH₂ groups) Stable in aqueous solutions; no precipitation reported Balanced hydrophilicity/lipophilicity due to substituents .
Pyren-1-yl boronic acid Low (hydrophobic polyaromatic) Precipitates in RPMI medium Limited utility in in vitro assays .
Pinacol boronic esters Variable Hydrolyzes to free boronic acid Oxidation rates depend on diol component; faster conversion in aqueous media .

Key Observations :

  • The ethoxycarbonyl group enhances aqueous solubility compared to hydrophobic analogs, reducing precipitation risks .
  • Amino-substituted boronic acids (e.g., this compound) may exhibit better stability than esters, which hydrolyze in biological conditions .

Key Observations :

  • Amino-functionalized boronic acids are prioritized as drug intermediates due to their ability to target enzymatic active sites .
  • Ethoxycarbonyl groups are versatile in medicinal chemistry, as seen in PKM2 activators .

生物活性

[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains an amino group, an ethoxycarbonyl group, and a boronic acid functional group, which collectively contribute to its reactivity and therapeutic potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

  • Chemical Formula : C10H12BNO4
  • Molecular Weight : 197.01 g/mol
  • Solubility : Often encountered in its hydrochloride salt form to enhance solubility.

Research indicates that boronic acids, including this compound, exhibit diverse biological activities:

  • Proteasome Inhibition : This compound has been shown to inhibit proteasomal activity, which can lead to the accumulation of regulatory proteins and induce apoptosis in cancer cells. The inhibition is thought to occur via binding to the active site of the proteasome, similar to other boronic acid derivatives like bortezomib .
  • Enzyme Interaction : Studies have demonstrated that this compound can interact with various enzymes, potentially altering their activity and influencing metabolic pathways. For instance, it has been explored for its ability to inhibit certain proteases that are crucial for cancer cell survival .

Anticancer Activity

The anticancer potential of this compound stems from its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. A notable study reported that this compound effectively inhibited cell proliferation in U266 cells by arresting the cell cycle at the G2/M phase .

Case Studies

  • In Vitro Studies : In vitro assays have shown that this compound exhibits an IC50 value comparable to established proteasome inhibitors, suggesting its potential as a lead compound in cancer therapy .
  • Pharmacokinetics : Pharmacokinetic studies indicate that modifications to the compound's structure can enhance its bioavailability and therapeutic efficacy. For instance, optimization of the ethoxycarbonyl group has been linked to improved solubility and stability in biological environments .

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
2-Amino-4-(methoxycarbonyl)phenylboronic acidContains methoxy instead of ethoxyExhibits different solubility and reactivity
4-Aminophenylboronic acidLacks ethoxycarbonyl groupMore straightforward synthesis and applications
3-Amino-4-(ethoxycarbonyl)phenylboronic acidDifferent positioning of amino groupMay exhibit altered biological activity

The structural uniqueness of this compound enhances its reactivity and biological activity compared to these similar compounds. Its specific combination of functional groups allows for versatile synthetic pathways and potential therapeutic applications not present in other derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid?

The synthesis typically employs Suzuki-Miyaura cross-coupling reactions , leveraging palladium catalysts (e.g., Pd(OAc)₂) to couple aryl halides with boronic acid derivatives. Key steps include:

  • Substrate preparation : Starting from trifluoromethylated anilines or ethoxycarbonyl-substituted precursors.
  • Coupling conditions : Use of a base (e.g., K₃PO₄) in solvents like toluene or ethanol at 80–100°C .
  • Purification : Column chromatography or crystallization to isolate the product.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical techniques :
    • LC-MS/MS : Detects impurities (e.g., genotoxic boronic acids) at <1 ppm levels, critical for pharmaceutical applications .
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., ethoxycarbonyl and amino groups) via chemical shifts (e.g., δ ~1.3 ppm for –OCH₂CH₃) .
    • X-ray crystallography : Resolves molecular geometry, particularly boron’s trigonal planar configuration .

Q. What are its primary reactivity patterns in organic synthesis?

  • Cross-coupling : Forms C–C bonds with aryl halides in Suzuki reactions.
  • Oxidation : Boronic acid groups oxidize to phenols using H₂O₂ or NaIO₄ .
  • Nucleophilic substitution : Ethoxycarbonyl groups react with amines or thiols under basic conditions .

Advanced Research Questions

Q. How does the electronic effect of the ethoxycarbonyl group influence reactivity in cross-coupling?

The electron-withdrawing ethoxycarbonyl group stabilizes the boronate intermediate, enhancing coupling efficiency. Computational studies (DFT) reveal reduced electron density at boron, favoring transmetallation with Pd catalysts. Compare with trifluoromethyl analogs, where stronger electron withdrawal accelerates coupling but may reduce solubility .

Q. What are the stability challenges under varying pH and oxidative conditions?

  • pH-dependent hydrolysis : Boronic esters hydrolyze faster at neutral-to-basic pH, forming free boronic acids. Stability assays (e.g., 50% conversion in H₂O₂) show ethoxycarbonyl derivatives degrade slower than pinacol esters (t₁/₂ = 5–27 min) .
  • Storage : Anhydrous conditions at 2–8°C minimize hydrolysis .

Q. How does this compound interact with biomolecules for therapeutic applications?

  • Enzyme inhibition : Forms tetrahedral boronate complexes with serine proteases (e.g., thrombin), mimicking transition states. The ethoxycarbonyl group enhances binding specificity via hydrophobic interactions .
  • Glycoprotein binding : Acts as a capture agent in SPR assays, leveraging boronate-diol interactions for biosensing .

Q. Are there computational tools to predict mutagenicity or toxicity of boronic acid impurities?

  • In silico models : Tools like Derek Nexus flag boronic acids for potential mutagenicity via structural alerts (e.g., α,β-unsaturated systems). Experimental validation via Ames testing is recommended for impurities >0.1% .

Methodological Considerations

Q. How to optimize reaction yields in large-scale syntheses?

  • Catalyst loading : Reduce Pd(OAc)₂ to 0.5–1 mol% to minimize costs.
  • Solvent choice : Ethanol/water mixtures improve sustainability without sacrificing yield (~85% reported) .

Q. What strategies mitigate side reactions during functionalization?

  • Protecting groups : Temporarily block the amino group with Boc or Fmoc to prevent unwanted nucleophilic side reactions .
  • Low-temperature conditions : Slow addition of reagents at 0°C suppresses dimerization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。